molecular formula C10H17NO B13177678 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13177678
M. Wt: 167.25 g/mol
InChI Key: UWHNFAQYFVYAIJ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2

InChI Key

UWHNFAQYFVYAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(C3(CC3)CN)O

Origin of Product

United States

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